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Compound of Interest

Compound Name: trisodium nitride

Cat. No.: B576712

For researchers, scientists, and professionals in drug development, this guide provides an
objective comparison of the computationally validated properties of sodium nitride (NasN)
against alternative sodium-nitrogen compounds. The data presented is supported by theoretical
calculations and validated by experimental findings, offering a comprehensive overview for
material science and drug development applications.

Sodium nitride (NasN) is an intriguing yet highly unstable alkali metal nitride.[1] Its potential
applications are vast, contingent on a thorough understanding of its fundamental properties.
Computational studies, particularly those employing Density Functional Theory (DFT), have
been instrumental in predicting and validating the characteristics of NasN, offering insights
where experimental investigation is challenging due to the compound's inherent instability. This
guide summarizes key computational findings and compares them with experimental data and
the properties of related compounds, namely lithium nitride (LisN) and sodium azide (NaNs).

Comparative Analysis of Structural and Electronic
Properties

The following table summarizes the key structural, thermodynamic, and electronic properties of
NasN in comparison to LisN and NaNs, derived from both computational studies and
experimental validation.
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Sodium Nitride Lithium Nitride Sodium Azide
Property .
(NasN) (LisN) (NaNs)
Cubic (anti-ReOs Rhombohedral/Hexag
Crystal Structure Hexagonal[3]
type)[1][2] onal[4]
Space Group Pm-3m[1][2] P6/mmm[3] R-3m[4]
Calculated Lattice 5.481 A
4.75 A (PBEsol)[5] 3.65 A (DFT)
Parameter (a) (Rhombohedral)
Experimental Lattice 5.488 A
4.73301 A[2] 3.658 A
Parameter (a) (Rhombohedral)
Calculated Band Gap 0.00 eV (PBE)[5] ~1.8 eV (DFT) ~5.3 eV (DFT)
Experimental Band ) )
Semiconductor-like[1] ~2.2eV ~8.5eV
Gap
Calculated Formation ] +21.3 kJ/mol (+0.22
+0.127 eV/atom|[5] Negative
Energy eV/f.u.)[6]
Experimental Enthalpy  +64 kJ/mol (+0.66
) -165.3 kJ/mol +21.71 kJ/mol
of Formation eV/f.u.)[1]
Decomposition )
~87 °C (360 K)[3] ~813°C ~275 °C (violent)[6]
Temperature

In-Depth Look at Computational Methodologies

The computational data presented in this guide are primarily derived from first-principles

calculations based on Density Functional Theory (DFT). These methods are crucial for

predicting the properties of materials at the atomic level.

Density Functional Theory (DFT) Approach

DFT is a quantum mechanical modeling method used to investigate the electronic structure of

many-body systems. The calculations typically involve the use of software packages like the
Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO.[7][8] Key aspects of the
computational protocols include:
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» Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical
for the accuracy of the results. Commonly used functionals include the Generalized Gradient
Approximation (GGA), with specific implementations like PBE (Perdew-Burke-Ernzerhof) and
PBEsol, which is optimized for solids.[9][10] For more accurate band gap calculations, hybrid
functionals such as HSEOG6 are often employed, as standard GGA functionals are known to
underestimate band gaps.[4][11]

o Basis Set: A plane-wave basis set is typically used to expand the electronic wavefunctions.
The accuracy of the calculation is dependent on the kinetic energy cutoff for these plane

waves.

o K-point Sampling: The integration over the Brillouin zone is performed using a grid of special
k-points, such as those generated by the Monkhorst-Pack scheme. The density of this grid is

a critical parameter for achieving convergence.

o Pseudopotentials: To simplify the calculations, the interaction between the core and valence
electrons is described by pseudopotentials. The Projector Augmented Wave (PAW) method
is a widely used and accurate approach.[12]

Workflow of a Typical Computational Study

The following diagram illustrates the typical workflow for a computational study of a material
like NasN, from the initial structural definition to the final property analysis.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.orientjchem.org/pdf/vol34no4/OJC_Vol34_No4_p_2137-2143.pdf
http://www.orientjchem.org/vol34no4/estimation-of-lattice-constants-and-band-gaps-of-group-iii-nitrides-using-local-and-semi-local-functionals/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12397313/
https://arxiv.org/pdf/1009.4303
https://www.rsc.org/suppdata/d5/cp/d5cp00495k/d5cp00495k1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Input Definition

Define Crystal Structure
(e.g., anti-ReO3 for Na3N)

Select Computational Parameters
(Functional, Basis Set, K-points)

-

.

~

DFT Cavculation

Geometry Optimization j
)

QRelax atomic positions and lattice parameters

:

[ Self-Consistent Field (SCF) Calculation
(D

etermine ground state electronic structure

)

Property Calculations
(Band structure, DOS, Elastic Constants)

J

A4

Analysis and Validation

Post-processing of Raw Data

:

Comparison with Experimental Data

A4

Comparative Analysis with Other Materials

Click to download full resolution via product page

Computational study workflow for Na3N properties.
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Experimental Validation of Computational
Predictions

Experimental studies have been crucial in validating the theoretical predictions for NasN. Key
experimental findings that support the computational results include:

o Synthesis and Structure: NasN has been synthesized by the direct reaction of atomic beams
of sodium and nitrogen deposited on a low-temperature sapphire substrate.[1] X-ray and
neutron diffraction studies have confirmed that it crystallizes in the cubic anti-ReOs structure
with a lattice parameter of approximately 4.733 A, which is in excellent agreement with DFT
calculations.[1][2]

» Thermal Stability: Experimental measurements have shown that NasN is metastable and
decomposes into its constituent elements at around 87 °C (360 K).[3] This low
decomposition temperature aligns with the positive enthalpy of formation predicted by
computational studies, indicating its thermodynamic instability.[1]

o Electronic Properties: While a precise experimental band gap value is not well-established
due to the material's instability, it is known to exhibit semiconductor-like properties.[1] This is
consistent with DFT calculations that, depending on the functional used, predict a small or
zero band gap, suggesting it is not a metallic conductor. The discrepancy between different
computational functionals highlights the importance of using advanced methods like hybrid
functionals for accurate band gap predictions.

Concluding Remarks

Computational studies have proven to be an invaluable tool for elucidating the fundamental
properties of the highly unstable compound, sodium nitride. The theoretical predictions for its
crystal structure, lattice parameters, and thermal instability show remarkable agreement with
experimental findings. The comparison with related compounds like the more stable LisN and
the distinct sodium azide (NaNs) provides a broader context for understanding the unique
characteristics of NasN. For researchers and professionals in materials science and drug
development, these computational insights offer a solid foundation for exploring the potential of
NasN and other novel materials in various technological applications. The continued synergy
between computational modeling and experimental validation will be paramount in unlocking
the full potential of such fascinating compounds.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://en.wikipedia.org/wiki/Sodium_nitride
https://en.wikipedia.org/wiki/Sodium_nitride
https://pubmed.ncbi.nlm.nih.gov/17530752/
https://www.researchgate.net/publication/26808777_Synthesis_and_Structure_of_Na3N
https://en.wikipedia.org/wiki/Sodium_nitride
https://en.wikipedia.org/wiki/Sodium_nitride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b576712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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